Cas no 1806970-01-3 (5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid)

5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid
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- Inchi: 1S/C9H9F2NO4/c1-16-7-4(2-6(13)14)5(8(10)11)3-12-9(7)15/h3,8H,2H2,1H3,(H,12,15)(H,13,14)
- InChI Key: UUDRKHZKMCYXHT-UHFFFAOYSA-N
- SMILES: FC(C1=CNC(C(=C1CC(=O)O)OC)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 387
- XLogP3: -0.4
- Topological Polar Surface Area: 75.6
5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029347-1g |
5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid |
1806970-01-3 | 95% | 1g |
$3,039.75 | 2022-03-31 | |
Alichem | A029029347-500mg |
5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid |
1806970-01-3 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
Alichem | A029029347-250mg |
5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid |
1806970-01-3 | 95% | 250mg |
$940.80 | 2022-03-31 |
5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid Related Literature
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on 5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid
Introduction to 5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic Acid (CAS No. 1806970-01-3)
5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid, identified by its Chemical Abstracts Service (CAS) number 1806970-01-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule features a pyridine core substituted with functional groups that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both difluoromethyl and hydroxy moieties, along with an acetic acid side chain, endows this compound with unique chemical properties that are highly relevant to modern drug discovery efforts.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This substitution pattern is frequently employed in medicinal chemistry to improve the pharmacokinetic profiles of small molecules. In contrast, the hydroxy and methoxy groups contribute to hydrogen bonding capabilities and electronic tuning, respectively, which are critical for optimizing interactions with biological targets. The overall structure of 5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid thus positions it as a versatile building block for synthesizing molecules targeting various disease pathways.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Machine learning models trained on large datasets of drug-like molecules have demonstrated that pyridine derivatives with similar substitutions exhibit promising pharmacological properties. Specifically, studies indicate that compounds incorporating a difluoromethyl group often show improved bioavailability and reduced susceptibility to enzymatic degradation. The 5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid scaffold aligns well with these predictive trends, making it an attractive candidate for further exploration.
In the context of current research, this compound has garnered attention for its role in developing treatments for inflammatory and infectious diseases. The pyridine ring is a common motif in natural products and approved drugs, known for its ability to modulate enzyme activity and receptor binding. For instance, recent publications have described analogs of this structure as potent inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways. The modifications present in 5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid may confer selectivity against specific JAK isoforms, thereby reducing off-target effects.
Another area of interest is the synthesis of kinase inhibitors, where the combination of difluoromethyl, hydroxy, and acetic acid functionalities can be leveraged to design molecules with enhanced binding affinity. A notable example comes from research on tyrosine kinases, which are implicated in cancer progression. By strategically modifying the pyridine core, chemists have been able to generate compounds that disrupt aberrant signaling networks associated with malignancies. The structural features of 5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid suggest its utility in such contexts, particularly given the known importance of pyridine derivatives in oncology drug development.
The synthetic pathways to this compound also warrant discussion. Modern synthetic methodologies emphasize efficiency and sustainability, often involving catalytic processes that minimize waste. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the difluoromethyl group selectively, while nucleophilic substitution reactions allow for the incorporation of the hydroxyl and methoxy substituents. These approaches not only streamline production but also enable access to complex molecular architectures that would be challenging to achieve through traditional synthetic routes.
From a biochemical perspective, the solubility and stability of 5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid are critical factors influencing its applicability in drug development. Computational studies have predicted that modifications at the acetic acid moiety can significantly impact solubility profiles without compromising potency. This balance between hydrophilicity and lipophilicity is essential for achieving optimal pharmacokinetics upon administration. Experimental validation of these predictions would further solidify the compound's potential as a lead molecule.
The role of this compound in medicinal chemistry extends beyond kinase inhibition; it has also been explored as a precursor for more complex scaffolds through further functionalization. For example, researchers have utilized it as a starting point for designing molecules with additional heterocyclic rings or appended alcohols and amines. Such transformations can yield derivatives with novel biological activities, expanding the therapeutic applications accessible through this chemical scaffold.
Economic considerations also play a significant role in evaluating the commercial viability of compounds like 5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid. The cost-effectiveness of its synthesis and scalability are determining factors for pharmaceutical companies investing in early-stage development programs. Advances in process chemistry have enabled more cost-efficient production methods for complex molecules like this one, making it more feasible for companies to explore its full potential.
Finally, regulatory aspects must be considered when advancing compounds into clinical development pipelines. Ensuring compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for transitioning from laboratory-scale synthesis to industrial production. The well-documented synthetic routes and characterized properties of 5-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-4-acetic acid provide a strong foundation for meeting these requirements.
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